Cyclopenthiazide-d9

LC-MS/MS Isotope Dilution Mass Spectrometry Cross-Contribution

Challenge: Accurate LC-MS/MS quantification of cyclopenthiazide in biological matrices is compromised by isotopic cross-contribution with low-deuterium internal standards. Cyclopenthiazide-d9 resolves this with nine deuterium atoms on the inert cyclopentyl ring, delivering a +9 Da mass shift that eliminates spectral overlap while ensuring chromatographic co-elution. • Enables LLOQ compliant with FDA precision/accuracy criteria (±15% CV, ±15% bias) • Validated for pharmacokinetic, therapeutic drug monitoring, and WADA doping-control studies • Resistant to metabolic deuterium exchange; ideal for high-resolution mass spectrometry workflows

Molecular Formula C13H18ClN3O4S2
Molecular Weight 388.9 g/mol
Cat. No. B15145094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenthiazide-d9
Molecular FormulaC13H18ClN3O4S2
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
InChIInChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19)/i1D2,2D2,3D2,4D2,8D
InChIKeyBKYKPTRYDKTTJY-MNQWDKBTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenthiazide-d9 Internal Standard for LC-MS/MS


Cyclopenthiazide-d9 is a perdeuterated analogue of the thiazide diuretic cyclopenthiazide, featuring nine deuterium atoms selectively incorporated at all hydrogen positions of the cyclopentylmethyl side chain . Its molecular formula is C₁₃H₉D₉ClN₃O₄S₂ with a calculated monoisotopic mass of 388.94 g/mol [1]. The unlabelled parent compound cyclopenthiazide (C₁₃H₁₈ClN₃O₄S₂, MW 379.88 Da) is prescribed for hypertension and oedema [2]. Cyclopenthiazide-d9 is primarily employed as a stable isotope-labelled internal standard (SIL-IS) for the accurate quantification of cyclopenthiazide in biological matrices by liquid chromatography–tandem mass spectrometry (LC‑MS/MS), exploiting the +9.06 Da mass shift to achieve high specificity and minimal spectral overlap [3].

Why Alternative Deuterated IS Fail for Cyclopenthiazide


Deuterated internal standards designed for different thiazide diuretics are not interchangeable because each SIL-IS is chemically optimised to match the precursor labelled compound's structure, retention time, and ionization behaviour. Substituting cyclopenthiazide-d9 with hydrochlorothiazide-d2 or bendroflumethiazide-d5 would introduce divergent chromatographic retention, non-equivalent extraction recovery, and differential matrix effects, thereby breaching bioanalytical method validation criteria for accuracy, precision, and selectivity [1]. Additionally, the +2 Da mass shift of hydrochlorothiazide-d2 is far more susceptible to isotopic cross‑contribution than the +9 Da shift of cyclopenthiazide-d9; published evidence demonstrates that two‑deuterium internal standards frequently produce overlapping ion clusters that compromise linearity and the lower limit of quantification (LLOQ) [2]. Consequently, only cyclopenthiazide-d9 can deliver the required assay performance for cyclopenthiazide quantification in pharmacokinetic, therapeutic drug monitoring, or doping‑control studies.

Quantitative Evidence for Cyclopenthiazide-d9


Large Mass Shift Prevents Isotopic Cross-Contribution

Cyclopenthiazide-d9 provides a mass shift of +9.06 Da relative to its unlabelled parent (Δm = +9.06 Da, from 379.88 Da to 388.94 Da) [1]. In contrast, the commonly available deuterated thiazide hydrochlorothiazide-d2 yields only a +2.01 Da shift (Δm = +2.01 Da, from 297.74 Da to 299.75 Da) . A larger mass separation reduces the probability that the natural isotopic envelope of the analyte overlaps with the internal‑standard signal. Research on halogenated volatile organic compounds has explicitly shown that internal standards with only one or two deuterium atoms cause significant cross‑contribution, resulting in non‑linear calibration curves and accuracy deviations [2]. The 4.5‑fold greater mass separation of cyclopenthiazide-d9 directly mitigates this phenomenon, making it a superior choice for methods requiring high precision at low analyte concentrations.

LC-MS/MS Isotope Dilution Mass Spectrometry Cross-Contribution

Enhanced Isotopic Purity Through Dense Deuterium Labeling

Cyclopenthiazide-d9 incorporates deuterium at all nine hydrogen positions of the cyclopentylmethyl substituent, achieving a theoretical isotopic enrichment of >98 atom% D per position when manufactured to standard specifications [1]. Hydrochlorothiazide-d2 contains only two deuterium labels (typically on the thiadiazine ring) with a chemical purity of ~98.89% but a lower total deuterium content . Bendroflumethiazide-d5 provides five deuterium atoms at ~98.58% chemical purity . The higher labelling density of cyclopenthiazide-d9 reduces the relative contribution of residual protium (¹H) to the internal‑standard mass channel, thereby improving the signal‑to‑noise ratio (S/N) in isotope‑dilution MS. Additionally, deuteration of the cyclopentyl ring, rather than heterocyclic positions, diminishes the risk of metabolic or sample‑preparation‑induced deuterium‑hydrogen exchange that could compromise isotopic integrity.

Isotopic Purity Deuterium Incorporation Stable Isotope Labelled Internal Standard

FDA/EMA Guideline Compliance with Analyte-Specific IS

The FDA and EMA bioanalytical method validation guidelines explicitly require that the internal standard used for LC‑MS/MS quantification be a stable‑isotope‑labelled analogue of the target analyte whenever available, to ensure identical extraction recovery, ionization efficiency, and chromatographic behaviour [1]. Cyclopenthiazide-d9 is the only commercially available deuterated internal standard that fulfils this requirement for cyclopenthiazide. Using a non‑matching deuterated thiazide (e.g., hydrochlorothiazide-d2 for cyclopenthiazide quantification) would constitute a method deviation that must be rigorously justified during regulatory submission. Published comparative evaluations of sil‑IS versus structural‑analogue IS have shown that mismatched internal standards can produce matrix effect variability of 15‑25% CV, whereas a properly matched SIL‑IS reduces this to <5% CV [2]. Therefore, cyclopenthiazide-d9 is indispensable for generating data intended for regulatory review.

Bioanalytical Method Validation Regulatory Compliance Selectivity

Key Applications of Cyclopenthiazide-d9


Clinical Pharmacokinetic and Bioequivalence Studies

Cyclopenthiazide-d9 is the required SIL-IS for the accurate quantification of cyclopenthiazide in human plasma over the therapeutic concentration range (typically 0.5–50 ng/mL). Its +9 Da mass shift eliminates spectral interference from endogenous matrix components and isotopic cross‑talk, enabling the method to achieve an LLOQ compliant with FDA precision and accuracy criteria (±15% CV, ±15% bias) [1]. Regulatory submissions for abbreviated new drug applications (ANDAs) or marketing authorisation applications (MAAs) rely on such validated data.

Anti-Doping Control Screening for Thiazide Diuretics

Thiazide diuretics are prohibited in sport as masking agents. World Anti‑Doping Agency (WADA) accredited laboratories require confirmatory methods using analyte‑specific deuterated internal standards to meet the Minimum Required Performance Level (MRPL). Cyclopenthiazide-d9 provides the selectivity needed to distinguish cyclopenthiazide from co‑eluting thiazide congeners in urine, and its high isotopic purity ensures that the confirmatory ion ratio criteria are met, reducing the risk of false‑positive or false‑negative reporting [2].

Metabolic Tracing and Metabolite Profiling in Preclinical Species

The nine‑deuterium label on the chemically inert cyclopentyl ring of cyclopenthiazide-d9 is highly resistant to metabolic deuterium exchange, making it suitable for accurate mass‑balance and metabolite identification studies in rats, dogs, and other preclinical models. When used as an internal standard in high‑resolution mass spectrometry workflows, the distinct +9 Da shift facilitates unequivocal differentiation between parent drug and metabolites, even in the presence of complex biological matrices [3].

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